molecular formula C21H22N6O3 B2735574 N-(4-carbamoylphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide CAS No. 1396863-59-4

N-(4-carbamoylphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide

Cat. No. B2735574
CAS RN: 1396863-59-4
M. Wt: 406.446
InChI Key: RGAFTBKOPCDQQO-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A study by Dotsenko et al. (2012) exemplifies the application of piperidinium derivatives in synthesizing heterocyclic compounds through aminomethylation, leading to tetraazatricyclo derivatives with potential for further chemical exploration (Dotsenko, Krivokolysko, & Litvinov, 2012).

Molecular Interaction and Binding Studies

Another application in the realm of molecular interaction studies is illustrated by Shim et al. (2002), where the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide’s interaction with the CB1 cannabinoid receptor was meticulously analyzed to develop unified pharmacophore models (Shim et al., 2002).

Antimicrobial Activity

Compounds synthesized from pyridines and pyrazines have been tested for their antimycobacterial activity against Mycobacterium tuberculosis, showcasing the potential for developing new therapeutic agents. Notably, derivatives with 1,2,4-oxadiazole showed varying degrees of potency, highlighting the chemical versatility and relevance in drug design (Gezginci, Martin, & Franzblau, 1998).

Inhibitory Activity and Drug Design

Research on the design and synthesis of thiazole-aminopiperidine hybrids as GyrB inhibitors of Mycobacterium tuberculosis opens a pathway to targeting bacterial enzymes essential for DNA replication. These compounds demonstrate significant inhibitory activity and offer a foundation for developing novel antituberculosis agents (Jeankumar et al., 2013).

Anti-angiogenic and DNA Cleavage Studies

The synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities present a promising avenue for cancer treatment. These compounds exhibit significant effects on inhibiting blood vessel formation and interacting with DNA, suggesting potential as anticancer agents (Kambappa et al., 2017).

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-13-24-21(30-26-13)15-6-9-18(23-11-15)27-10-2-3-16(12-27)20(29)25-17-7-4-14(5-8-17)19(22)28/h4-9,11,16H,2-3,10,12H2,1H3,(H2,22,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAFTBKOPCDQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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